molecular formula C9H17NO2 B13013842 [5-(Oxolan-2-yl)oxolan-2-yl]methanamine CAS No. 1423033-62-8

[5-(Oxolan-2-yl)oxolan-2-yl]methanamine

Katalognummer: B13013842
CAS-Nummer: 1423033-62-8
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: HCJJGNGEJNEYQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Oxolan-2-yl)oxolan-2-yl]methanamine is a chemical compound characterized by the presence of two oxolane (tetrahydrofuran) rings attached to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Oxolan-2-yl)oxolan-2-yl]methanamine typically involves the reaction of oxolane derivatives with methanamine under controlled conditions. One common method includes the use of a catalyst to facilitate the formation of the oxolane rings and their subsequent attachment to the methanamine group. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[5-(Oxolan-2-yl)oxolan-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxolane derivatives and amine compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[5-(Oxolan-2-yl)oxolan-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of [5-(Oxolan-2-yl)oxolan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [5-(Oxolan-2-yl)oxolan-2-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [5-(Oxolan-2-yl)oxolan-2-yl]ethanamine: Similar structure but with an ethyl group instead of a methanamine group.

Uniqueness

[5-(Oxolan-2-yl)oxolan-2-yl]methanamine is unique due to its specific combination of two oxolane rings and a methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1423033-62-8

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

[5-(oxolan-2-yl)oxolan-2-yl]methanamine

InChI

InChI=1S/C9H17NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h7-9H,1-6,10H2

InChI-Schlüssel

HCJJGNGEJNEYQA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C2CCC(O2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.